molecular formula C16H14O2 B1613474 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 5416-70-6

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B1613474
CAS No.: 5416-70-6
M. Wt: 238.28 g/mol
InChI Key: ZWTRSTWJBWJEFR-QXMHVHEDSA-N
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Description

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one (CAS: 5416-70-6) is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a methoxy substituent at the 2-position of the phenyl ring. Its IUPAC name is (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one, and it is synthesized via Claisen-Schmidt condensation between acetophenone and 2-methoxybenzaldehyde under basic conditions, achieving a high yield of 93.6% . This compound serves as a critical intermediate in pharmaceutical synthesis, medicinal chemistry, and agrochemical research due to its structural versatility and reactivity .

Properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h2-12H,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTRSTWJBWJEFR-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201314096
Record name trans-2-Methoxychalcone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22965-99-7
Record name trans-2-Methoxychalcone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22965-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC170286
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name trans-2-Methoxychalcone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen–Schmidt Condensation Approach

The most common and straightforward method to synthesize 3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one involves the base- or acid-catalyzed condensation of 2-methoxybenzaldehyde with acetophenone.

  • Reaction Conditions:

    • Typically performed under basic conditions using NaOH or KOH in ethanol or methanol as solvent.
    • Alternatively, acidic catalysts such as p-toluenesulfonic acid (PTSA) can be used for enhanced selectivity.
    • Reaction temperature ranges from room temperature to reflux depending on catalyst and solvent choice.
    • Reaction times vary from several hours to overnight to achieve high yields.
  • Mechanism:

    • The base deprotonates the acetophenone to form an enolate ion, which then attacks the carbonyl carbon of 2-methoxybenzaldehyde.
    • Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
  • Example from Literature:
    A procedure following this principle was reported where (Z)-1-(2-methoxyphenyl)-3-(methylamino)prop-2-en-1-one was synthesized by refluxing equimolar amounts of the corresponding β-diketone and methylamine in the presence of catalytic PTSA with azeotropic removal of water to drive the reaction forward. The product was isolated by vacuum distillation or crystallization with yields around 65% and characterized by NMR and HRMS confirming the structure.

Modified Enaminone Route

A variation involves the synthesis of enaminone intermediates which can be converted into the target chalcone derivative.

  • Synthetic Procedure:

    • Starting from β-diketones and amines (e.g., methylamine), enaminones are formed under reflux conditions in ethanol or toluene with catalytic PTSA.
    • The water formed is removed azeotropically to shift equilibrium.
    • The enaminone intermediates can then be transformed into chalcones by appropriate substitution or oxidation steps.
  • Advantages:

    • This method allows for the introduction of amino substituents, which can be further manipulated.
    • Provides access to (Z)-configured chalcones selectively.
  • Representative Data:
    The synthesis of (Z)-1-(2-methoxyphenyl)-3-(methylamino)prop-2-en-1-one was achieved with a 65% yield, melting point 72.6-73.7 °C, and confirmed by 1H and 13C NMR spectroscopy, showing characteristic signals for the methoxy group and the enaminone moiety.

Oxidative and Catalytic Variations

  • Oxidative Methods:

    • Some reports describe oxidation of 3-(2-methoxyphenyl)propan-1-one derivatives to the corresponding chalcones using oxidants like PCC (pyridinium chlorochromate) or other mild oxidizing agents.
    • This method can be useful when starting from saturated precursors.
  • Catalytic Approaches:

    • Use of heterogeneous catalysts such as H3PMo12O40 (phosphomolybdic acid) under mild conditions to promote selective formation of chalcones.
    • Reactions are carried out in ethyl acetate at moderate temperatures (e.g., 80 °C) for short times (3 h), followed by standard work-up and purification by column chromatography.

Purification and Characterization

  • Purification:

    • Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures (ratios typically 5:1 to 3:1) is common.
    • Crystallization from suitable solvents is also employed for final purification.
  • Characterization:

    • 1H NMR and 13C NMR spectroscopy are used to confirm the structure, with characteristic chemical shifts for methoxy protons (~3.8 ppm) and the α,β-unsaturated ketone protons.
    • High-resolution mass spectrometry (HRMS) confirms molecular weight and formula.
    • Melting points are reported to verify purity.

Summary Table of Preparation Methods

Method Starting Materials Conditions Yield (%) Key Features Reference
Claisen–Schmidt Condensation 2-Methoxybenzaldehyde + Acetophenone Base (NaOH/KOH) or Acid (PTSA), EtOH, reflux 60–70 Simple, classical, cost-effective
Enaminone Route β-Diketone + Methylamine + PTSA Reflux in toluene, azeotropic removal of water ~65 Selective (Z)-isomer, amino substitution
Oxidative Method 3-(2-Methoxyphenyl)propan-1-one PCC in DCM, room temperature Moderate Oxidation of saturated precursors
Catalytic Method Alcohols or ketones + Catalyst H3PMo12O40, EtOAc, 80 °C, 3 h Moderate Mild, selective, catalytic

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Saturated ketones, alcohols.

    Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Scientific Research Applications

Scientific Research Applications

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one exhibits notable applications across various scientific domains:

Chemistry

  • Building Block for Organic Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules, particularly in the development of other chalcone derivatives.

Biology

  • Antioxidant Activity : Research indicates that this compound has significant free radical scavenging properties, which may help mitigate oxidative stress in biological systems.
  • Antimicrobial Properties : Studies demonstrate moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Its antifungal potential also warrants further investigation.
  • Anti-inflammatory Effects : In vitro studies suggest that it inhibits the production of inflammatory mediators, though comprehensive in vivo studies are needed to confirm these findings.
  • Anticancer Potential : The compound shows promise in inducing cytotoxic effects on cancer cells. Analogous compounds have demonstrated efficacy in reducing tumor volume in animal models, indicating potential pathways for anticancer treatment .

Medicine

Due to its biological activities, this compound is being explored for therapeutic applications against various diseases, including cancer and inflammation. Its unique structure allows it to interact with multiple biological targets, making it a candidate for drug development .

Industry

The compound finds utility in producing dyes and pigments due to its chemical stability and reactivity. Its structural properties facilitate the development of colorants used in various industrial applications.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar chalcone derivatives:

Compound NameStructure TypeUnique Features
3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-oneChalconeHydroxyl group enhances solubility
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-oneChalconeStrong antioxidant activity
3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-oneChalconeEnhanced lipophilicity due to ethoxy group
3-(3-Methoxyphenyl)-1-phenylprop-2-en-1-oneChalconeDifferent methoxy positioning affects reactivity

This table highlights how structural modifications influence the biological activities and chemical behaviors of chalcones, emphasizing the distinct role of the methoxy group in this compound.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of chalcones similar to this compound on Dalton's Ascites Lymphoma (DLA) induced solid tumors. The results indicated that certain analogs significantly reduced tumor volume and improved hematological parameters, suggesting potential for clinical application in cancer therapy .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that this compound exhibited moderate antibacterial activity against E. coli and S. aureus, making it a candidate for further exploration as a natural antimicrobial agent. These findings support its use in developing new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. Its effects are mediated through the interaction with cellular proteins and receptors, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Key Properties

  • Molecular Formula : C₁₆H₁₄O₂
  • Molecular Weight : 238.28 g/mol
  • Spectral Data : Confirmed via $^1$H NMR, $^13$C NMR, and HRMS (calculated [M+H]⁺: 225.0910, observed: 225.0906) .
  • Storage: Stable at room temperature under non-hazardous conditions .

Chalcones (1,3-diphenylprop-2-en-1-ones) exhibit diverse biological and chemical properties influenced by substituent patterns. Below is a detailed comparison of 3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one with structurally analogous compounds.

Structural Analogs and Physicochemical Properties
Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight (g/mol) Key Differences
This compound R₁ = 2-OCH₃, R₂ = H C₁₆H₁₄O₂ 238.28 Reference compound
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one (1a) R₁ = 4-OCH₃, R₂ = H C₁₆H₁₄O₂ 238.28 Methoxy group at para position; higher polarity
3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one R₁ = 4-OCH₃, R₂ = 3-Cl C₁₆H₁₃ClO₂ 272.73 Chlorine substituent enhances electrophilicity; altered antimicrobial activity
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one R₁ = 4-OH-3-OCH₃, R₂ = H C₁₆H₁₄O₃ 254.28 Hydroxy group increases solubility; pH-dependent stability
Stability and Reactivity
  • pH and Thermal Stability :
    • This compound is stable under ambient conditions .
    • Positional isomers like 3-(4-hydroxy-3-methoxyphenyl)- and 3-(3-hydroxy-4-methoxyphenyl)- derivatives exhibit greater stability at pH 5–7 and temperatures <30°C due to intramolecular hydrogen bonding .
  • Synthetic Yield :
    • The target compound achieves 93.6% yield via Claisen-Schmidt condensation , outperforming analogs like 3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one (yield ~85% under similar conditions) .

Biological Activity

3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one, also known as (E)-3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one, is a member of the chalcone family, characterized by its unique structure comprising a methoxy group attached to a phenyl ring. This compound has garnered attention due to its potential biological activities, which include antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This article explores these activities in detail, supported by relevant studies and findings.

  • Molecular Formula : C16H14O2
  • Molecular Weight : Approximately 238 g/mol
  • Melting Point : 73-76 °C
  • Structure : Contains a conjugated double bond system contributing to its reactivity and biological properties.

1. Antioxidant Activity

Chalcones are known for their antioxidant properties, and this compound is no exception. Studies have indicated that this compound exhibits significant free radical scavenging activity, which may mitigate oxidative stress in biological systems.

2. Antimicrobial Properties

Research has demonstrated that this compound possesses moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness as an antifungal agent has also been noted but requires further investigation to elucidate its mechanisms of action.

3. Anti-inflammatory Effects

In vitro studies have suggested that this chalcone derivative exhibits anti-inflammatory properties by inhibiting the production of inflammatory mediators. However, comprehensive in vivo studies are necessary to confirm these findings and assess its safety for potential therapeutic applications.

4. Anticancer Potential

The anticancer properties of chalcones have been widely studied, with evidence suggesting that this compound may induce cytotoxic effects on cancer cells. For instance, analogs of this compound have shown promising results in reducing tumor volume in animal models of cancer . Further research is warranted to explore the specific pathways through which this compound exerts its anticancer effects.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar chalcones:

Compound NameStructure TypeUnique Features
3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-oneChalconeContains a hydroxyl group enhancing solubility
3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-oneChalconeExhibits strong antioxidant activity
3-(4-Ethoxyphenyl)-1-phenylprop-2-en-1-oneChalconeEnhanced lipophilicity due to ethoxy group
3-(3-Methoxyphenyl)-1-phenylprop-2-en-1-oneChalconeDifferent methoxy positioning affects reactivity

This table highlights the structural diversity within chalcones and emphasizes how modifications can influence biological activities.

Case Studies and Research Findings

Several studies have focused on the biological activities of chalcones similar to this compound:

Study on Antitumor Activity

A study involving various chalcone derivatives demonstrated significant cytotoxicity against cancer cell lines and in vivo tumor models. The compounds were evaluated for their ability to induce apoptosis and cell cycle arrest at the G0/G1 phase .

In Vitro Assays

In vitro assays including Brine shrimp lethality assay and trypan blue dye exclusion tests have been utilized to assess the cytotoxic potential of related chalcones. These assays help establish a preliminary understanding of the therapeutic viability of such compounds .

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , reacting 2-methoxyacetophenone with benzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol). Key steps include:

  • Temperature control : Maintaining 40–60°C to optimize yield while minimizing side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) to isolate the chalcone derivative .

Q. How can the purity and structural integrity of this compound be confirmed?

  • Spectroscopic techniques :
    • 1H/13C NMR : Confirm methoxy (-OCH₃), carbonyl (C=O), and aromatic proton environments. For example, the carbonyl peak appears at ~190 ppm in 13C NMR .
    • FTIR : Verify C=O stretching (~1650 cm⁻¹) and aromatic C-H vibrations (~3000 cm⁻¹) .
  • Single-crystal X-ray diffraction : Resolve bond lengths/angles and confirm the (E)-configuration of the α,β-unsaturated ketone .

Q. What solvent systems are optimal for recrystallizing this compound?

Ethanol/water (7:3 v/v) is widely used due to its polarity gradient, which promotes slow crystal growth. For chalcones with low solubility, dichloromethane/hexane mixtures may be effective .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict and validate the electronic properties of this compound?

  • HOMO-LUMO analysis : Calculate energy gaps (e.g., ~3.5 eV for chalcone derivatives) to assess reactivity and charge-transfer potential.
  • NMR chemical shift prediction : Compare experimental 1H/13C shifts with DFT-calculated values (e.g., using B3LYP/6-311++G(d,p)) to validate structural assignments .

Q. What strategies are effective in resolving data contradictions between computational models and experimental results?

  • Parameter optimization : Adjust basis sets (e.g., 6-31G* vs. 6-311++G(d,p)) to improve accuracy in DFT calculations.
  • Solvent effects : Incorporate polarizable continuum models (PCM) to account for solvent interactions in NMR or UV-Vis simulations .

Q. How can reaction conditions be optimized to control stereochemistry in the synthesis of related chalcone derivatives?

  • Mizoroki-Heck cross-coupling : Use palladium catalysts (e.g., Pd(OAc)₂) and aryl halides to selectively form (E)- or (Z)-isomers. For example, 3-(4-methoxyphenyl)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one was synthesized as an E/Z mixture using this method .
  • Temperature modulation : Lower temperatures (0–25°C) favor kinetic control, reducing isomerization .

Q. What challenges arise in X-ray crystallographic refinement of chalcone derivatives, and how are they addressed?

  • Disorder in methoxy groups : Use SHELXL’s PART and SUMP instructions to model partial occupancy .
  • Twinned crystals : Apply twin-law matrices (e.g., SHELXTL’s TWIN command) to refine overlapping reflections .

Q. How do substituent effects (e.g., methoxy vs. nitro groups) influence the photophysical properties of this compound?

  • Electron-donating groups (e.g., -OCH₃) : Redshift UV-Vis absorption due to increased conjugation.
  • Electron-withdrawing groups (e.g., -NO₂) : Enhance fluorescence quenching via intramolecular charge transfer .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
Reaction Temperature50°C
Base10% NaOH in ethanol
Yield65–75%
PurificationEthanol/water recrystallization

Q. Table 2: Computational vs. Experimental NMR Shifts (δ, ppm)

Proton PositionExperimental (1H)DFT (B3LYP/6-311++G(d,p))Deviation
α,β-unsaturated H7.857.790.06
Methoxy (-OCH₃)3.903.880.02
Aromatic H (ortho)7.507.470.03
Data adapted from studies on analogous chalcones .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one
Reactant of Route 2
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3-(2-Methoxyphenyl)-1-phenylprop-2-en-1-one

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